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Matrilysin (96-107) -

Matrilysin (96-107)

Catalog Number: EVT-243693
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Molecular Weight:
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Product Introduction

Description
Matrilysin
Overview

Matrilysin, also known as matrix metalloproteinase-7, is a member of the matrix metalloproteinase family, which are zinc-dependent endopeptidases. This compound plays a crucial role in the degradation of extracellular matrix components, including proteoglycans, elastin, type IV collagen, and fibronectin. Matrilysin is particularly notable for its "sheddase" function, which allows it to cleave non-matrix substrates from the cell surface, influencing various biological processes such as tissue remodeling and tumor progression .

Source

Matrilysin is expressed in various tissues, including epithelial cells and certain immune cells. Its expression can be induced by pro-inflammatory cytokines and growth factors, which are often present in pathological conditions such as cancer, inflammation, and tissue repair .

Classification

Matrilysin belongs to the matrix metalloproteinase family, specifically classified under the M10A subfamily of metallopeptidases. This classification is based on its structural characteristics and enzymatic functions. The MMP family is further divided into groups based on their substrate specificity and domain structure .

Synthesis Analysis

Methods

Matrilysin is synthesized as an inactive proenzyme (pro-matrix metalloproteinase-7) that requires activation to become functional. The activation process typically involves the cleavage of its pro-domain by other proteolytic enzymes or through autocatalytic mechanisms. Techniques such as recombinant DNA technology can be employed to produce matrilysin in vitro for research purposes .

Technical Details

  1. Recombinant Expression: Matrilysin can be expressed in bacterial or mammalian cell systems using plasmids containing the MMP-7 gene.
  2. Activation: The inactive form is activated by removing the pro-domain, often facilitated by serine proteases or other MMPs.
  3. Purification: Techniques like affinity chromatography are used to purify active matrilysin from cell lysates.
Molecular Structure Analysis

Structure

Matrilysin consists of a catalytic domain that contains a zinc ion essential for its enzymatic activity. It also features a pro-domain that inhibits its activity until it is cleaved. The structure includes a hemopexin-like domain at the C-terminus, which is important for substrate recognition and interaction with other proteins .

Data

  • Molecular Weight: Approximately 28 kDa.
  • Catalytic Domain: Contains a conserved zinc-binding motif.
  • Hemopexin Domain: Facilitates protein-protein interactions.
Chemical Reactions Analysis

Reactions

Matrilysin catalyzes the hydrolysis of peptide bonds in extracellular matrix proteins. Its substrate specificity includes various components such as fibronectin and type IV collagen.

Technical Details

  1. Substrate Cleavage: Matrilysin cleaves specific peptide bonds within its substrates, leading to the degradation of extracellular matrix components.
  2. Regulation: Its activity is regulated by tissue inhibitors of metalloproteinases (TIMPs), which bind to matrilysin and inhibit its function.
Mechanism of Action

Process

Matrilysin's mechanism involves the binding of substrates to its active site, followed by hydrolysis of peptide bonds facilitated by the coordinated zinc ion. This process is critical for remodeling the extracellular matrix during physiological and pathological conditions.

Data

  • Enzymatic Activity: The presence of TIMPs can modulate matrilysin activity significantly.
  • Biological Impact: In cancer progression, matrilysin facilitates tumor invasion by degrading extracellular matrix barriers .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless to pale yellow solution when purified.
  • Solubility: Soluble in aqueous buffers at physiological pH.

Chemical Properties

  • pH Stability: Active within a pH range of 6 to 8.
  • Thermal Stability: Stability can vary; generally sensitive to extreme temperatures.

Relevant Data or Analyses

Studies indicate that alterations in matrilysin expression are associated with various diseases, including cancer and chronic inflammatory conditions .

Applications

Scientific Uses

Matrilysin has significant applications in biomedical research:

  • Cancer Research: Investigated for its role in tumor invasion and metastasis.
  • Tissue Engineering: Used in studies focused on tissue remodeling and repair mechanisms.
  • Drug Development: Targeted for therapeutic interventions aimed at inhibiting its activity in pathological conditions where excessive matrix degradation occurs .
Position within the Matrix Metalloproteinase (MMP) Family

Matrilysin (MMP-7) is classified within the matrilysin subgroup of the matrix metalloproteinase (MMP) superfamily, a class of zinc-dependent endopeptidases responsible for extracellular matrix (ECM) remodeling. MMPs are phylogenetically categorized into eight groups based on domain architecture and substrate specificity: collagenases, gelatinases, stromelysins, matrilysins, membrane-type MMPs (MT-MMPs), and others [1] [10]. Matrilysins (MMP-7 and MMP-26) are distinguished by their minimal domain organization, consisting solely of a signal peptide, propeptide, and catalytic domain. They lack the C-terminal hemopexin domain and linker region present in most MMPs [1] [8]. This structural simplicity makes them the smallest known human MMPs, with molecular weights of ~28 kDa (zymogen) and ~19 kDa (active form) [5] [8].

Functionally, matrilysins exhibit broad substrate specificity, degrading ECM components (collagen IV, fibronectin, elastin, proteoglycans) and processing non-matrix molecules (e.g., pro-α-defensins, Fas ligand, E-cadherin) [2] [7]. Unlike stromelysins or collagenases, which are stromal-derived, matrilysin expression is predominantly epithelium-specific, localized to glandular and mucosal surfaces [5]. This tissue restriction suggests specialized roles in epithelial homeostasis and repair.

Table 1: Domain Architecture of Key MMP Subfamilies

MMP ClassRepresentative MembersDomain StructureHemopexin Domain
MatrilysinsMMP-7, MMP-26Signal peptide + Propeptide + Catalytic domainAbsent
CollagenasesMMP-1, MMP-8, MMP-13Propeptide + Catalytic domain + Linker + HemopexinPresent
StromelysinsMMP-3, MMP-10, MMP-11Propeptide + Catalytic domain + Linker + HemopexinPresent
GelatinasesMMP-2, MMP-9Propeptide + Catalytic domain (with fibronectin inserts) + Linker + HemopexinPresent

Data compiled from [1] [10]

Phylogenetic Relationship to Minimal-Domain MMPs

Matrilysins belong to an evolutionarily distinct clade of MMPs characterized by domain reduction. Phylogenetic analyses of catalytic domains place MMP-7 and MMP-26 in Evolutionary Group 2, separate from collagenases/gelatinases (Group 1) and MT-MMPs (Group 3) [10]. This group shares ancestral roots with stromelysin-3 (MMP-11) but diverged through gene duplication and domain loss. Key evolutionary features include:

  • Gene Duplication Events: The human MMP7 gene maps to chromosome 11q21-q22, while MMP26 resides at 11p15.4. This chromosomal distribution suggests lineage-specific duplications from a common precursor [8].
  • Loss of Hemopexin Domain: Matrilysins evolved by shedding the hemopexin domain and hinge region, retaining only the catalytic core. This domain loss correlates with enhanced mobility and distinct substrate targeting [1] [8].
  • Divergence from MMP-23: Unlike MMP-23 (a membrane-anchored MMP with toxin/IgCAM domains), matrilysins lack transmembrane anchors and specialized C-terminal extensions [3]. Their minimal design supports secretion and soluble action in extracellular spaces.

Matrilysin-2 (MMP-26) shares 54% amino acid identity with MMP-7 but exhibits differential expression patterns: MMP-7 is constitutively expressed in healthy epithelium, whereas MMP-26 is predominantly cancer-associated [8] [2]. This functional divergence highlights adaptive specialization within the matrilysin subgroup.

Table 2: Phylogenetic Relationships of Minimal-Domain MMPs

MMPEvolutionary GroupDomain ArchitectureExpression PatternKey Structural Features
MMP-7 (Matrilysin-1)Group 2Propeptide + CatalyticEpithelial (constitutive)Lacks hemopexin; Thr residue adjacent to Zn²⁺ site
MMP-26 (Matrilysin-2)Group 2Propeptide + CatalyticTumor-associated54% identity to MMP-7; Furin-activatable
MMP-23 (Cysteine array-MMP)Group 4Transmembrane + Toxin/IgCAMOvary/testis-specificType-II transmembrane anchor; No cysteine switch

Data from [3] [8] [10]

Structural Divergence from Stromelysins and Collagenases

Catalytic Domain Architecture

The catalytic domain of matrilysin (residues 96–107) contains the conserved zinc-binding motif HEXGHXXGXXH, coordinating a catalytic Zn²⁺ ion essential for proteolysis [4] [9]. However, structural variations distinguish it from stromelysins (e.g., MMP-3) and collagenases (e.g., MMP-1):

  • Active Site Topology: Matrilysin possesses a shallower S1′ substrate-binding pocket than collagenases, accommodating smaller substrates (e.g., elastin, casein) but excluding triple-helical collagens [9].
  • Catalytic Efficiency: Matrilysin exhibits a kcat/Km of 355 μM⁻¹h⁻¹ for synthetic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂), exceeding MMP-1 (69 μM⁻¹h⁻¹) and MMP-3 (23.6 μM⁻¹h⁻¹) [9].
  • Threonine Residue: A unique Thr adjacent to the Zn²⁺-binding site in matrilysin influences substrate specificity, contrasting with Leu/Ile in collagenases [8].

Mechanisms of Latency and Activation

Matrilysin retains the cysteine switch motif (PRCGXPD) in its propeptide, maintaining zymogen latency via Cys-Zn²⁺ coordination [4] [10]. Activation occurs through:

  • Proteolytic Cleavage: By serine proteases (e.g., plasmin) or other MMPs.
  • Furin-Mediated Processing: MMP-26 (but not MMP-7) contains a furin-recognition site (RXXR), enabling intracellular activation [8].

Unlike collagenases (requiring hemopexin for collagenolysis), matrilysin degrades non-fibrillar substrates (e.g., laminin, fibronectin) solely via its catalytic domain [4] [9]. It also uniquely activates progelatinase B (MMP-9), amplifying ECM degradation cascades [8].

Quaternary Interactions

Matrilysin cannot form stable complexes with TIMP-1 due to the absence of the hemopexin domain, unlike MMP-1 and MMP-3 [9]. This results in weaker inhibition (kon = 0.130 × 10⁵ M⁻¹s⁻¹ vs. 1.52 × 10⁵ M⁻¹s⁻¹ for MMP-3) [9].

Table 3: Catalytic Domain Properties of Select MMPs

PropertyMatrilysin (MMP-7)Stromelysin-1 (MMP-3)Collagenase (MMP-1)
Catalytic Efficiency (kcat/Km)355 μM⁻¹h⁻¹23.6 μM⁻¹h⁻¹69 μM⁻¹h⁻¹
TIMP-1 Inhibition (kon)0.130 × 10⁵ M⁻¹s⁻¹1.52 × 10⁵ M⁻¹s⁻¹0.635 × 10⁵ M⁻¹s⁻¹
S1′ Pocket DepthShallowIntermediateDeep
Collagenolytic ActivityAbsentLowHigh
Superactivation of CollagenaseNoYesN/A

Data derived from catalytic domain studies [9]

Concluding Remarks

Matrilysin exemplifies evolutionary innovation through domain reduction, achieving functional specialization distinct from stromelysins and collagenases. Its minimal architecture enables unique roles in epithelial biology and disease, governed by structural nuances in its catalytic core. Future studies should explore how residue-level variations (e.g., Thr¹⁰⁰) fine-tune substrate selection across matrilysin orthologs.

Properties

Product Name

Matrilysin (96-107)

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